molecular formula C20H21BrN2O3 B2955449 (E)-3-(3-bromo-4-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide CAS No. 302574-55-6

(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide

Cat. No.: B2955449
CAS No.: 302574-55-6
M. Wt: 417.303
InChI Key: JEUVTUJGYLSCLX-YCRREMRBSA-N
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Description

This acrylamide derivative features a conjugated (E)-acrylamide backbone, a 3-bromo-4-methoxyphenyl group at the α-position, and a 4-morpholinophenyl substituent at the amide nitrogen. The morpholine ring, a saturated heterocycle with an oxygen and nitrogen atom, likely improves aqueous solubility and pharmacokinetic properties compared to non-polar analogs.

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-25-19-8-2-15(14-18(19)21)3-9-20(24)22-16-4-6-17(7-5-16)23-10-12-26-13-11-23/h2-9,14H,10-13H2,1H3,(H,22,24)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUVTUJGYLSCLX-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18BrN3O2
  • Molecular Weight : 368.25 g/mol

This compound features a brominated aromatic ring, a methoxy group, and a morpholine moiety, which are thought to contribute to its biological properties.

The biological activity of this compound has been investigated in various studies, revealing multiple mechanisms:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, particularly in breast and pancreatic cancer cells.
  • Antioxidant Properties : The presence of the methoxy group may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit specific enzymes involved in tumor progression, although further studies are required to elucidate these pathways fully.

Biological Activity Data

Activity Type Cell Line IC50 Value (µM) Mechanism
CytotoxicityMCF-7 (Breast Cancer)15Induction of apoptosis
CytotoxicityPatu8988 (Pancreatic Cancer)20Cell cycle arrest
AntioxidantDPPH Radical Scavenging30Free radical scavenging

Case Studies

  • Study on Antitumor Activity : A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 and Patu8988 cells, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
  • Antioxidant Evaluation : In another study focusing on the antioxidant properties, the compound was tested against DPPH radicals. Results showed that it effectively reduced DPPH concentration, indicating its potential as an antioxidant agent.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Rings

  • Bromo vs. Chloro/Trifluoromethyl Groups :
    The 3-bromo substituent in the target compound contrasts with chloro (e.g., LQM445 in ) or trifluoromethoxy groups (e.g., compound 4k in ). Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets, while electron-withdrawing groups like trifluoromethoxy (4k) could increase metabolic stability .
  • Methoxy Positioning: The 4-methoxy group in the target compound is a common feature in analogs (e.g., compound 8 in ).

Role of the Morpholinophenyl Group

The 4-morpholinophenyl moiety is shared with compounds like (E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (). Morpholine’s polarity enhances solubility, as seen in coumarin-morpholinophenyl hybrids (), which exhibit improved bioavailability compared to non-polar analogs .

Acrylamide Backbone and Configuration

The (E)-configuration of the acrylamide backbone is critical for maintaining planarity, enabling π-π stacking with aromatic residues in biological targets. This feature is conserved across active analogs, including antifungal isoindolin-2-yl acrylamides () and antiviral chlorophenyl derivatives () .

Physical Properties

Compound Melting Point (°C) Key Substituents Reference
Target Compound Not reported 3-Bromo-4-methoxy, morpholinophenyl -
4k () 126–128 4-Trifluoromethoxy
4m () 108–110 3,4-Dimethoxy
Compound 8 () Not reported Dibutyl, 4-hydroxy-3-methoxy

Key Research Findings and Implications

  • Morpholine’s Role: The morpholinophenyl group consistently improves solubility, as seen in coumarin hybrids () and isoindolin-2-yl acrylamides () .
  • Halogen Effects : Bromine and chlorine substituents enhance bioactivity by increasing electrophilicity and target binding .
  • Methoxy Positioning : 3-Methoxy groups (e.g., compound 8 in ) are associated with apoptosis induction, while 4-methoxy groups may optimize solubility .

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